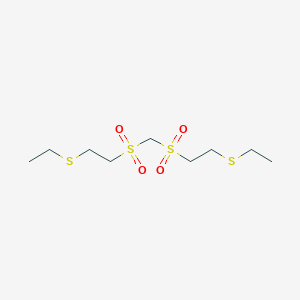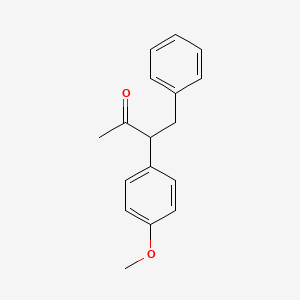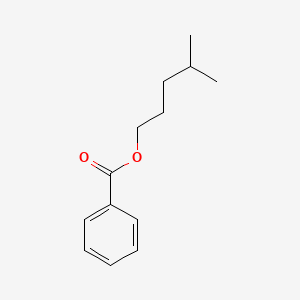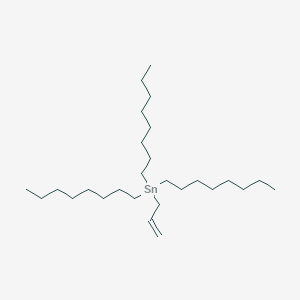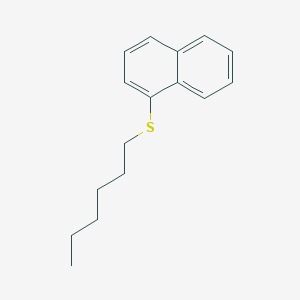
Naphthalene, 1-(hexylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-(hexylthio)- is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with a hexylthio group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-(hexylthio)- typically involves the reaction of naphthalene with hexylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where naphthalene is treated with hexylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of Naphthalene, 1-(hexylthio)- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where naphthalene and hexylthiol are continuously fed into the reactor along with a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene, 1-(hexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The hexylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-(hexylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1-(hexylthio)- involves its interaction with various molecular targets and pathways. The hexylthio group can undergo oxidation to form reactive intermediates that can interact with cellular proteins and enzymes. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form reactive intermediates also makes it a useful tool in studying oxidative stress and related cellular processes.
Comparación Con Compuestos Similares
Naphthalene, 1-(hexylthio)- can be compared with other naphthalene derivatives such as:
Naphthalene, 1-thiol: Similar in structure but lacks the hexyl group, leading to different chemical properties and reactivity.
Naphthalene, 1-methylthio: Contains a methylthio group instead of a hexylthio group, resulting in different steric and electronic effects.
Naphthalene, 1-(phenylthio)-:
The uniqueness of Naphthalene, 1-(hexylthio)- lies in the presence of the hexylthio group, which imparts specific chemical properties and reactivity that are distinct from other naphthalene derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5092-83-1 |
|---|---|
Fórmula molecular |
C16H20S |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-hexylsulfanylnaphthalene |
InChI |
InChI=1S/C16H20S/c1-2-3-4-7-13-17-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3 |
Clave InChI |
DYKYMRSTKCJTAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

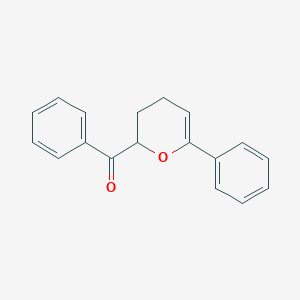
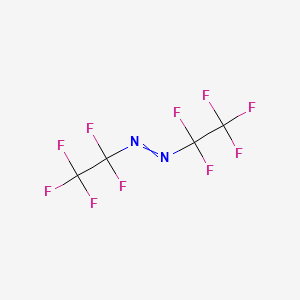
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
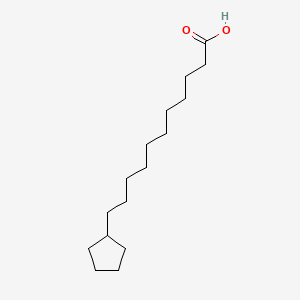
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)


